Betulincaffeate
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Overview
Description
Betulincaffeate is a chemical compound derived from the esterification of betulin and caffeic acid. It belongs to the class of triterpenoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Betulincaffeate can be synthesized through the esterification of betulin and caffeic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between the hydroxyl group of betulin and the carboxyl group of caffeic acid. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve the extraction of betulin from natural sources, such as the bark of birch trees, followed by its chemical modification. The large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. Solvent extraction, distillation, and crystallization are commonly employed techniques in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Betulincaffeate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form betulonic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Betulonic acid derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted this compound derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
Mechanism of Action
Betulincaffeate exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins. It also inhibits cell proliferation by interfering with cell cycle progression.
Comparison with Similar Compounds
Betulincaffeate can be compared with other triterpenoids, such as betulinic acid and betulin:
Betulinic Acid: Similar to this compound, betulinic acid exhibits anti-inflammatory, antioxidant, and anticancer properties. this compound may have enhanced bioavailability and potency due to the presence of the caffeic acid moiety.
Betulin: Betulin is the precursor for both this compound and betulinic acid. While betulin itself has bioactive properties, its derivatives, including this compound, often show improved pharmacological activities.
Properties
IUPAC Name |
sodium;(Z)-4-oxopent-2-en-2-olate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Na.H2O/c1-4(6)3-5(2)7;;/h3,6H,1-2H3;;1H2/q;+1;/p-1/b4-3-;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDRZWCRRJOZNR-GSBNXNDCSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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